2-Chloro-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone
Overview
Description
2-Chloro-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone is a complex organic compound characterized by a chloroethyl ketone structure bonded to a piperazine ring and further functionalized with a fluoro-benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone typically involves a multi-step process. A common synthetic route includes:
Formation of 2-fluoro-benzoyl piperazine: : Reacting 1-(2-fluoro-phenyl)piperazine with a suitable acylating agent such as benzoyl chloride in the presence of a base like triethylamine.
Introduction of the chloroethyl group: : The product is then treated with chloroacetyl chloride in an aprotic solvent such as dichloromethane, under controlled temperature conditions to introduce the chloroethyl group.
Industrial Production Methods
Industrial production often scales up these reactions by optimizing reaction times, temperatures, and using continuous flow reactors to ensure high yield and purity. Advanced techniques like crystallization and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, primarily at the piperazine ring, yielding N-oxide derivatives.
Reduction: : The ketone group can be reduced to form secondary alcohols using reagents like sodium borohydride.
Substitution: : The chloro group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: : Sodium azide or thiolates in polar aprotic solvents like DMSO.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Secondary alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-Chloro-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone has several applications:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Functions as a biochemical probe to study receptor binding.
Medicine: : Potential therapeutic agent in the development of new drugs, especially for central nervous system disorders.
Industry: : Utilized in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as receptors or enzymes, altering their activity. Its unique structure allows it to modulate various biochemical pathways, making it a versatile tool in medicinal chemistry.
Comparison with Similar Compounds
2-Chloro-1-[4-(2-fluoro-phenyl)-piperazin-1-yl]-ethanone: : Similar structure but lacks the benzoyl group, resulting in different chemical reactivity.
2-Bromo-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone: : Bromine substitution alters its reactivity and potentially its biological activity.
This compound stands out due to its specific functional groups, which provide a unique combination of chemical reactivity and biological activity, distinguishing it from closely related analogs.
Properties
IUPAC Name |
2-chloro-1-[4-(2-fluorobenzoyl)piperazin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN2O2/c14-9-12(18)16-5-7-17(8-6-16)13(19)10-3-1-2-4-11(10)15/h1-4H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDONCIOPSJLKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCl)C(=O)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651569 | |
Record name | 2-Chloro-1-[4-(2-fluorobenzoyl)piperazin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018574-21-4 | |
Record name | 2-Chloro-1-[4-(2-fluorobenzoyl)piperazin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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